1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one
Description
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-chloropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGWFAMJOKQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016699-47-0 | |
| Record name | 1-(4-acetylpiperazin-1-yl)-2-chloropropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex molecules . Industrial production methods may involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one is primarily utilized as a research chemical in the field of medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against non-pathogenic mycobacteria strains, suggesting potential applications in treating tuberculosis and other bacterial infections .
Efflux Pump Inhibition
Research indicates that certain piperazine derivatives can inhibit efflux pumps in bacteria, which are responsible for multidrug resistance. This property is crucial for developing combination therapies that enhance the efficacy of existing antibiotics by reversing resistance mechanisms .
A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of piperazine, including those related to this compound, were synthesized and tested for their antimycobacterial activity. The results indicated that some compounds significantly inhibited the growth of mycobacterial strains and could serve as potential candidates for further development in tuberculosis treatment .
Potential as a Therapeutic Agent
The compound has also been explored for its role in inhibiting specific signaling pathways relevant to cancer therapy. For instance, it has been associated with the modulation of the hedgehog signaling pathway, which is critical in various cancers, including medulloblastoma . This suggests that this compound could be repurposed or modified for oncological applications.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of piperazine-acetylated ketones. Key structural analogs include:
Key Observations :
- The acetylpiperazine moiety in 1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one distinguishes it from non-acetylated analogs (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone), which may exhibit reduced metabolic stability .
- Substitutions like hexyloxy-phenyl (FAI-05) or pyrimidinyl-phenyl () introduce lipophilic or hydrogen-bonding groups, altering pharmacokinetic profiles .
- The 2-chloro position in the target compound may confer steric and electronic effects distinct from dichlorophenoxy derivatives (), which are tailored for pesticidal activity .
Physicochemical and Spectroscopic Properties
- 13C-NMR Data : While direct data for the target compound are unavailable, analogs like 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one show carbonyl peaks at ~170 ppm and aromatic carbons at 110–150 ppm () .
- HRMS : FAI-05 (C21H29N2O3) exhibits m/z 361.2413 ([M+H]+), consistent with acetylpiperazine derivatives .
Biological Activity
1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure includes a piperazine moiety, which is known for its versatility in drug design. The presence of the acetyl group and the chloropropanone structure contributes to its reactivity and biological interactions.
The primary target of this compound is the mesenchymal epithelial transition factor (c-Met) , a receptor tyrosine kinase involved in various cellular processes including proliferation, motility, and invasion. It is often overexpressed in several cancers, making it a critical target for anticancer therapies.
Mode of Action
The compound interacts with c-Met, which is activated by hepatocyte growth factor (HGF). This interaction promotes tumor cell proliferation and metastasis. Studies have shown that this compound can inhibit c-Met signaling pathways, leading to reduced tumor growth and improved imaging properties for glioma detection in vivo.
Pharmacokinetics
Research indicates that this compound exhibits:
- High Stability : Both in vitro and in vivo studies demonstrate its stability.
- Targeting Affinity : It shows a favorable binding profile with c-Met.
- Lipophilicity : The compound's lipophilic nature enhances its ability to cross biological membranes, including the blood-brain barrier.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:
- Colorectal Cancer : Demonstrated growth inhibition rates exceeding 70% against DLD-1 and HCT-116 cell lines.
- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines with growth inhibition ranging from 71% to 87% .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Acetylpiperazin-1-yl)-2-chloropropan-1-one?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach could involve:
- Step 1 : Reacting 4-acetylpiperazine with a chloroacetyl chloride derivative under basic conditions (e.g., using triethylamine in anhydrous DCM).
- Step 2 : Purification via column chromatography or recrystallization to isolate the product . Alternative routes may employ coupling reagents like HOBt or TBTU for amide bond formation, as seen in analogous piperazine derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C-NMR : To confirm substitution patterns on the piperazine ring and the acetyl group. For example, the acetyl proton appears as a singlet near δ 2.1 ppm .
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
- UV/Vis : Useful if the compound is part of conjugated systems, such as phthalocyanine precursors .
Advanced Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?
X-ray crystallography is critical for confirming bond lengths, angles, and stereochemistry. For example:
- In analogous 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone, the C-Cl bond length was determined as 1.79 Å, and the piperazine ring adopts a chair conformation .
- Use refinement software like SHELXL to model thermal displacement parameters and hydrogen bonding networks, ensuring accurate structural resolution .
Q. What role does the compound play in the synthesis of Zn(II) phthalocyanines?
This compound serves as a precursor for phthalonitrile derivatives. For instance:
- Reacting it with 4-nitrophthalonitrile under nucleophilic aromatic substitution yields 4-(4-(4-acetylpiperazin-1-yl)phenoxy)phthalonitrile.
- Subsequent cyclotetramerization with Zn(OAc)₂ produces Zn(II) phthalocyanines, which exhibit strong Q-band absorption (~680 nm) for photodynamic therapy applications .
Q. How to address discrepancies in spectroscopic data between different synthetic batches?
Contradictions may arise from:
- Solvent effects : NMR shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Polymorphism : IR or XRD can identify crystalline vs. amorphous forms .
- Reaction byproducts : Use LC-MS or preparative HPLC to isolate impurities. Cross-validate with elemental analysis (e.g., %C, %H, %N) .
Methodological considerations for optimizing coupling reactions involving this compound
For amide or ketone couplings:
- Activation : Use HOBt/TBTU with DMF as a solvent to enhance reaction efficiency .
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions (e.g., over-acylation).
- Workup : Extract the product with ethyl acetate and wash with brine to remove unreacted reagents .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
